

Application Notes: Ascorbyl Palmitate Nanosuspension Gel for Topical Delivery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ascorbyl Palmitate

CAS No.: 137-66-6

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Scientific Rationale and Formulation Strategy

Ascorbyl palmitate (AP), a lipid-soluble derivative of Vitamin C, is widely used as an antioxidant in cosmeceuticals to protect the skin from oxidative stress and photoaging [1] [2]. However, its effective dermal delivery is challenged by low skin absorption and limited loading capacity in traditional vehicles like microemulsions, which often require high surfactant concentrations that can cause skin irritation [2].

A **nanosuspension (NS)** formulation overcomes these limitations. It is a carrier-free colloidal system composed of nanosized drug crystals suspended with a minimal amount of stabilizer [2]. The key advantages of this platform for AP include:

- **High Payload Capacity:** Enables incorporation of up to 75 mg/mL of AP, significantly higher than many other carrier systems [2].
- **Enhanced Skin Accumulation:** Nanocrystals provide a large surface area for adhesion to the skin and create a high concentration gradient, driving AP into the skin layers. Particles below 500 nm can potentially penetrate hair follicles [2].
- **Reduced Irritancy:** Minimizes the need for large quantities of surfactants, improving formulation safety [2].

Formulation Composition and Characterization

The table below summarizes the quantitative composition and key characteristics of the optimized AP nanosuspension gel (NS-G) [2].

Table 1: Optimized Formulation of AP Nanosuspension Gel (NS-G)

Component	Function	Quantity/Concentration
Ascorbyl Palmitate (AP)	Active Pharmaceutical Ingredient (Antioxidant)	75 mg/mL
Kolliphor RH40 (Polyoxyl-40 hydrogenated castor oil)	Suspending/Steric Stabilization Agent	0.5% w/v
Sodium Carboxymethyl Cellulose (Na.CMC 700 K)	Thickening Agent / Viscosity Modifier	1.0% w/v
Citrate Buffer (pH 4.5)	Aqueous Dispersion Medium	q.s. to volume
Characteristic	Measurement Method	Result
Particle Size (Z-average)	Dynamic Light Scattering	493.2 nm
Zeta Potential	Electrophoretic Light Scattering	-48.7 mV
Viscosity (at shear rate 100 s ⁻¹)	Rheometer	2.3 cP
Crystal Morphology	Microscopy	Long and flaky nanocrystals
<i>Ex Vivo</i> Skin Accumulation (vs. ME-G at 3h)	Franz diffusion cell, porcine skin	~4x higher

Experimental Protocol: Preparation and Evaluation

The following section provides a step-by-step methodological guide for formulating and testing the AP nanosuspension gel, as detailed in the search results [2].

Protocol 1: Preparation of AP Nanosuspension (NS) via Bead Milling

Objective: To fabricate AP nanocrystals using a top-down bead-milling technique.

Materials:

- **Ascorbyl Palmitate** (AP) powder (purity >98%)
- Kolliphor RH40
- 50 mM Citrate Buffer, pH 4.5
- Zirconia beads (diameter 0.3 mm)

Equipment:

- Lab-scale wet-milling machine (e.g., Zentrifuge 380 R)
- Multi-reax vortexer
- Syringe (e.g., 25G needle) for separation
- USP Type 1 borosilicate scintillation vials for storage

Workflow:

- **Preparation of Coarse Suspension:**

- Dissolve 0.5% w/v of Kolliphor RH40 in 50 mM citrate buffer (pH 4.5).
- Add 75 mg/mL of raw AP powder (initial particle size 5-10 μm) to the solution.
- Add 1 g of zirconia beads per 1 mL of suspension to the mixture.
- Pre-wet the mixture by vortexing for 10 minutes at room temperature.

- **Bead-Milling Process:**

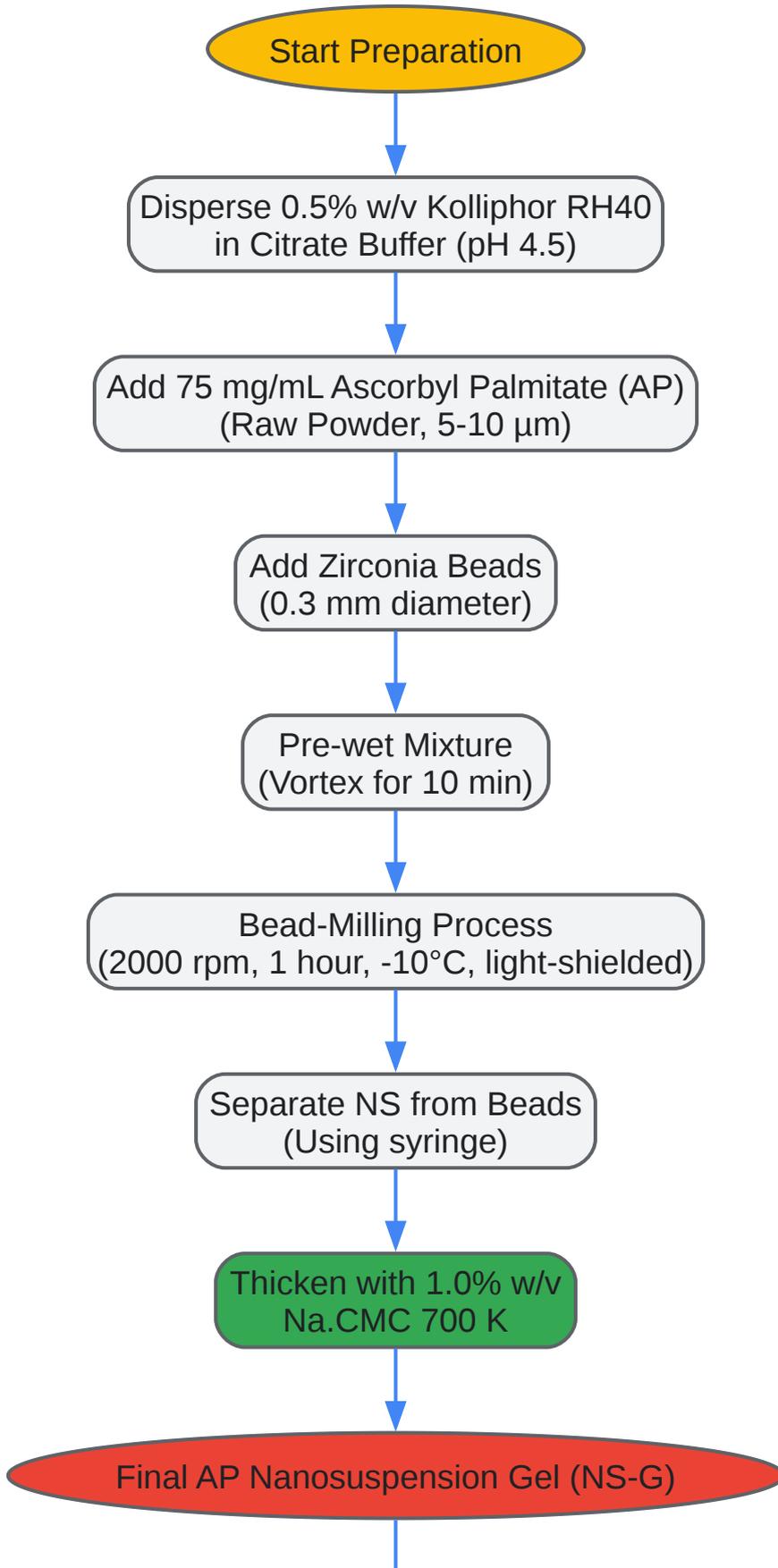
- Transfer the coarse suspension to the bead-milling chamber.
- Mill the suspension at a speed of 2000 rpm for 1 hour.
- Maintain the temperature at -10°C throughout the process to prevent thermal degradation of AP. Perform all steps under light-shielded conditions.

- **Separation and Storage:**

- After milling, separate the resulting nanosuspension from the zirconia beads using a syringe.
- Store the final NS in amber glass vials at room temperature.

The following diagram illustrates the preparation workflow for the AP Nanosuspension Gel, from initial dispersion to the final product.

AP Nanosuspension Gel Preparation Workflow





Store in Amber Vials
at Room Temperature

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Protocol 2: Ex Vivo Skin Absorption Study Using Franz Diffusion Cell

Objective: To evaluate the skin penetration and accumulation of AP from the NS-G formulation.

Materials:

- AP Nanosuspension Gel (NS-G) and AP Microemulsion Gel (ME-G) for comparison
- Porcine ear skin (full-thickness)
- Franz diffusion cells
- Receptor medium (e.g., PBS with preservatives)
- HPLC system with UV/VIS detector

Workflow:

- **Skin Preparation and Mounting:**
 - Obtain fresh porcine skin from a slaughterhouse. Carefully shave and clean the skin.
 - Cut the skin into appropriate-sized pieces and mount each piece between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
 - Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C with continuous stirring to mimic skin surface temperature.
- **Formulation Application:**
 - Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (NS-G) and the control formulation (ME-G) uniformly onto the surface of the skin in the donor compartment.
 - Seal the donor compartment to prevent evaporation.
- **Sample Collection and Analysis:**
 - At predetermined time intervals (e.g., 3, 6, 12, 24 hours), withdraw an aliquot of the receptor medium.

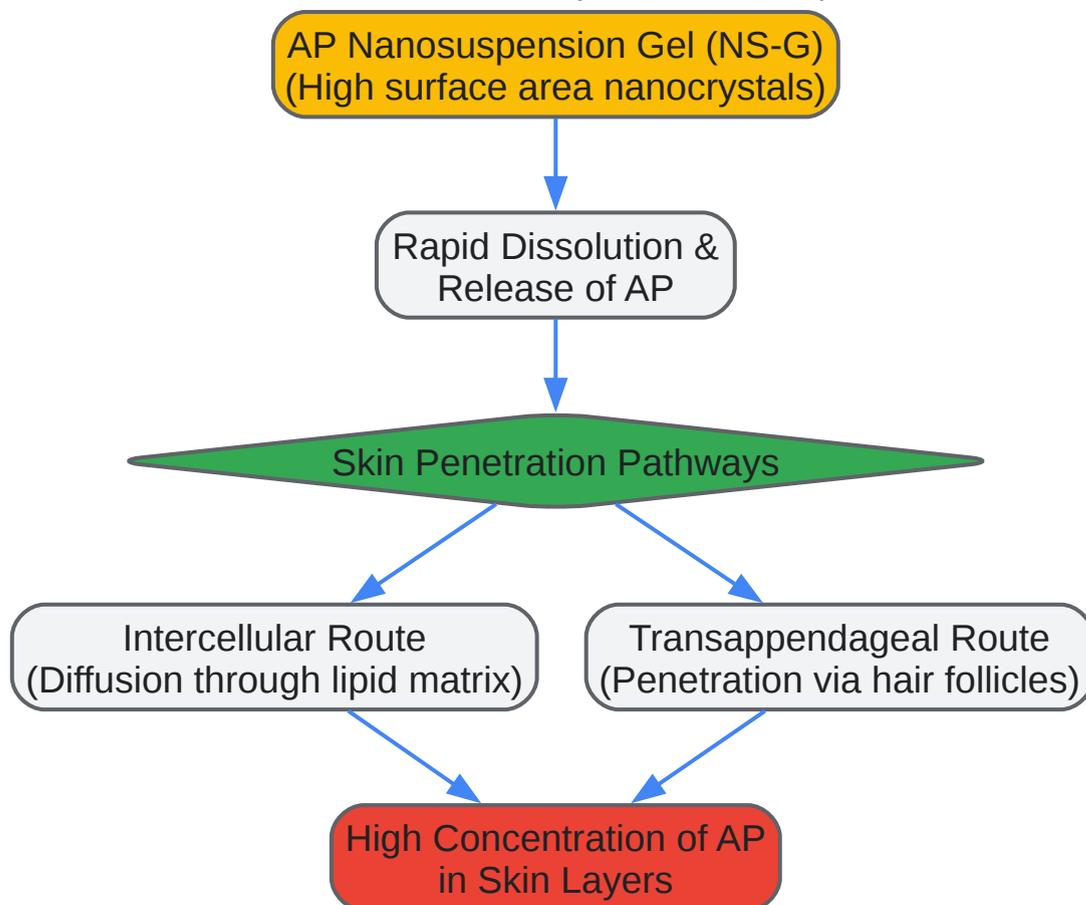
- Immediately replace with an equal volume of fresh, pre-warmed receptor medium.
 - Analyze the collected samples using a validated HPLC method to quantify the amount of AP absorbed.
- **Skin Accumulation Assessment:**
 - At the end of the experiment, carefully dismantle the diffusion cell.
 - Wash the skin surface to remove excess formulation.
 - Tape-strip the skin multiple times to separate the stratum corneum, then homogenize the remaining skin layers (epidermis and dermis).
 - Extract AP from the skin homogenate and analyze via HPLC to determine the amount of AP retained within the skin.

Discussion and Key Findings

The data from the cited study confirms the superiority of the nanosuspension approach [2]. The AP nanosuspension gel (NS-G) demonstrated a significantly faster rate of skin absorption compared to the microemulsion gel (ME-G). Crucially, the cumulative amount of AP accumulated in the skin from NS-G was approximately **4, 3, and 1.4 times larger** than that from ME-G at 3, 6, and 12 hours, respectively [2]. This highlights the ability of the nanocrystals to create a high-concentration reservoir on the skin, facilitating sustained delivery.

The enhanced performance can be visualized as a process where the formulation releases AP, which then penetrates the skin through multiple pathways.

AP Skin Penetration Pathways from Nanosuspension



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Critical Considerations for Researchers

- **Stability Monitoring:** The physical stability of the nanosuspension (e.g., particle size, zeta potential, and crystal growth) should be monitored over time under various storage conditions.
- **Sterilization:** If intended for pharmaceutical use beyond cosmetics, develop an appropriate sterilization method (e.g., aseptic processing) that does not compromise the physical integrity of the nanocrystals.
- **Scale-Up:** While bead milling is an industrially viable technique, the scaling-up process from lab to production must be carefully optimized to maintain nanocrystal properties.

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References

1. Progress in the design of ascorbic acid derivative-mediated ... [pubs.rsc.org]

2. Design of High-Payload Ascorbyl Palmitate ... [pmc.ncbi.nlm.nih.gov]

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